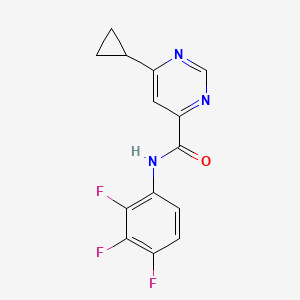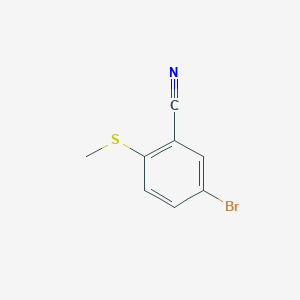
3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as Bromo-CPM and has a chemical formula of C14H17BrO3.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has demonstrated various synthetic pathways and chemical reactions involving brominated benzaldehyde derivatives, highlighting their utility in organic synthesis. For instance, Otterlo et al. (2004) reported the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination, underscoring the complexity and unexpected outcomes in chemical reactions involving brominated aldehydes Otterlo, Michael, Fernandes, & Koning, 2004. Ghosh and Ray (2017) reviewed the synthetic applications of 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes, emphasizing their importance in constructing biologically and materially significant compounds Ghosh & Ray, 2017.
Structural and Analytical Studies
Structural analysis and the development of analytical methodologies for brominated benzaldehydes have been subjects of interest. Suzuki, Kowata, and Kurosawa (1980) isolated new bromophenols from the red alga Rhodomela larix, including brominated benzaldehyde derivatives, which are significant for understanding natural products' chemical diversity Suzuki, Kowata, & Kurosawa, 1980. Jie (2000) explored the gas chromatographic determination of 3-bromo-4-hydroxybenzaldehyde, offering a methodological advancement for analyzing such compounds Jie, 2000.
Application in Materials Science and Pharmacology
Further research has expanded into materials science and pharmacology, investigating the potential applications of brominated benzaldehydes in these fields. For example, Rijal, Haryadi, and Anwar (2022) synthesized chalcone derivatives from halogenated vanillin, including 3-bromo-4-hydroxy-5-methoxybenzaldehyde, and evaluated their antioxidant activities, indicating potential applications in developing antioxidant agents Rijal, Haryadi, & Anwar, 2022.
Environmental and Toxicological Studies
The environmental impact and toxicological properties of brominated compounds, including benzaldehydes, have also been studied. Marsh, Stenutz, and Bergman (2003) focused on synthesizing hydroxylated and methoxylated polybrominated diphenyl ethers, which are related to natural products and potential metabolites of flame retardants, highlighting the environmental relevance of brominated organic compounds Marsh, Stenutz, & Bergman, 2003.
Eigenschaften
IUPAC Name |
3-bromo-4-cyclopentyloxy-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-16-12-7-9(8-15)6-11(14)13(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOAKUATRPXWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2997017.png)
![Acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2997019.png)
![N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2997020.png)
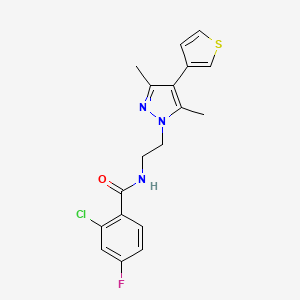
![2-(4-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B2997022.png)
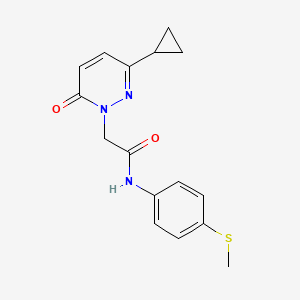

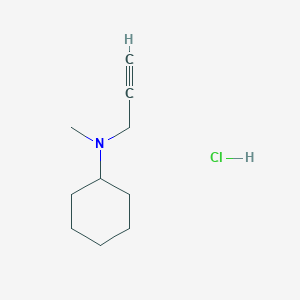
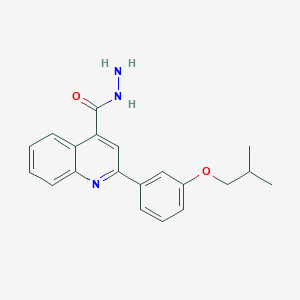
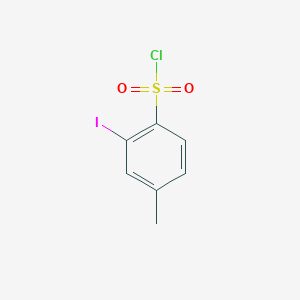
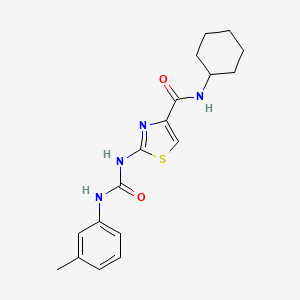
![2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997035.png)
